

# Spectral Data of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

CAS No.: 74516-54-4

Cat. No.: B3416364

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## Introduction

**2-Hydroxy-5-methoxy-4-methylbenzaldehyde** is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and for elucidating its role in various chemical transformations. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectral data for **2-hydroxy-5-methoxy-4-methylbenzaldehyde** is not extensively available in public databases[1], this guide will leverage data from the closely related isomer, 2-hydroxy-5-methoxybenzaldehyde, and established principles of spectroscopic interpretation to provide a detailed and predictive analysis. This approach allows for a robust understanding of the key spectral features of the target molecule.

## Molecular Structure and Predicted Spectral Features

The structure of **2-hydroxy-5-methoxy-4-methylbenzaldehyde**, with its hydroxyl, methoxy, methyl, and aldehyde functional groups on a benzene ring, gives rise to a unique spectral fingerprint. The interplay of these substituents, particularly the electronic effects of the electron-donating methyl and methoxy groups and the electron-withdrawing aldehyde group, significantly influences the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (<sup>1</sup>H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted <sup>1</sup>H NMR spectrum of **2-hydroxy-5-methoxy-4-methylbenzaldehyde** in a common deuterated solvent like CDCl<sub>3</sub> would exhibit distinct signals for the aldehydic, phenolic, aromatic, methoxy, and methyl protons.

### Predicted <sup>1</sup>H NMR Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.0	Singlet	1H
Phenolic (-OH)	10.5 - 11.5	Singlet (broad)	1H
Aromatic-H (C3-H)	~6.9	Singlet	1H
Aromatic-H (C6-H)	~7.2	Singlet	1H
Methoxy (-OCH <sub>3</sub> )	~3.9	Singlet	3H
Methyl (-CH <sub>3</sub> )	~2.2	Singlet	3H

Causality Behind Assignments:

- Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen, resulting in a characteristic downfield shift.

- **Phenolic Proton:** The hydroxyl proton is also significantly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.
- **Aromatic Protons:** The two aromatic protons will appear as singlets due to the substitution pattern. The electron-donating effects of the hydroxyl, methoxy, and methyl groups will shield these protons, causing them to appear at a relatively upfield region for aromatic protons.
- **Methoxy and Methyl Protons:** These protons will appear as sharp singlets in the upfield region of the spectrum.

## Experimental Protocol for $^1\text{H}$ NMR Spectroscopy

A generalized method for obtaining a  $^1\text{H}$  NMR spectrum is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm).
- **Data Acquisition:** Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.<sup>[2]</sup>
- **Data Processing:** Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Reference the spectrum to the TMS signal.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR ( $^{13}\text{C}$  NMR) provides information about the carbon framework of a molecule. The predicted  $^{13}\text{C}$  NMR spectrum of **2-hydroxy-5-methoxy-4-methylbenzaldehyde** will show distinct signals for each of the nine unique carbon atoms.

### Predicted $^{13}\text{C}$ NMR Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Aldehyde (C=O)	190 - 195
Aromatic C-OH	155 - 160
Aromatic C-OCH <sub>3</sub>	145 - 150
Aromatic C-CH <sub>3</sub>	125 - 130
Aromatic C-H	115 - 125
Aromatic C (quaternary)	110 - 120
Methoxy (-OCH <sub>3</sub> )	55 - 60
Methyl (-CH <sub>3</sub> )	15 - 20

#### Causality Behind Assignments:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is the most deshielded carbon due to the double bond to oxygen, appearing at the lowest field.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons attached to electronegative oxygen atoms (C-OH and C-OCH<sub>3</sub>) will be deshielded and appear downfield. The presence of the electron-donating methyl group will have a smaller, but noticeable, effect on the attached and adjacent carbons.
- **Aliphatic Carbons:** The methoxy and methyl carbons will appear in the upfield region of the spectrum.

## Experimental Protocol for <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Prepare a more concentrated sample than for <sup>1</sup>H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of <sup>13</sup>C.
- **Data Acquisition:** Record the spectrum on a 100 MHz or 125 MHz NMR spectrometer.<sup>[2]</sup> A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

- Data Processing: Process the FID and reference the spectrum to the solvent peak or TMS.

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **2-hydroxy-5-methoxy-4-methylbenzaldehyde** will show characteristic absorption bands for its functional groups.

### Predicted IR Data

Functional Group	Key Absorption Bands (cm <sup>-1</sup> )
Phenolic O-H stretch	3200 - 3600 (broad)
Aromatic C-H stretch	3000 - 3100
Aldehydic C-H stretch	2700 - 2850 (often two bands)
Carbonyl (C=O) stretch	1650 - 1680
Aromatic C=C stretch	1500 - 1600
C-O stretch	1000 - 1300

Causality Behind Assignments:

- O-H Stretch: The broadness of the O-H band is due to intermolecular hydrogen bonding.
- C-H Stretches: Aromatic and aldehydic C-H stretches appear at characteristic frequencies. The aldehydic C-H stretch is often a doublet due to Fermi resonance.[3]
- C=O Stretch: The carbonyl stretch is a strong, sharp band. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.
- C=C and C-O Stretches: The aromatic ring and C-O ether linkages also give rise to characteristic absorptions in the fingerprint region.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Background Correction:** A background spectrum (of air or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular weight of **2-hydroxy-5-methoxy-4-methylbenzaldehyde** ( $C_9H_{10}O_3$ ) is 166.17 g/mol .<sup>[4]</sup>

### Predicted Mass Spectrometry Data

m/z Value	Interpretation
166	Molecular ion ( $M^+$ )
165	Loss of a hydrogen atom ( $[M-H]^+$ )
137	Loss of an ethyl group or CO and H
123	Further fragmentation

Causality Behind Fragmentation:

- **Molecular Ion:** The peak corresponding to the intact molecule will be observed.
- **$[M-H]^+$ :** Loss of the aldehydic proton is a common fragmentation pathway for benzaldehydes.
- **Further Fragmentation:** Subsequent fragmentation can involve the loss of other small molecules or radicals, leading to a characteristic fragmentation pattern.

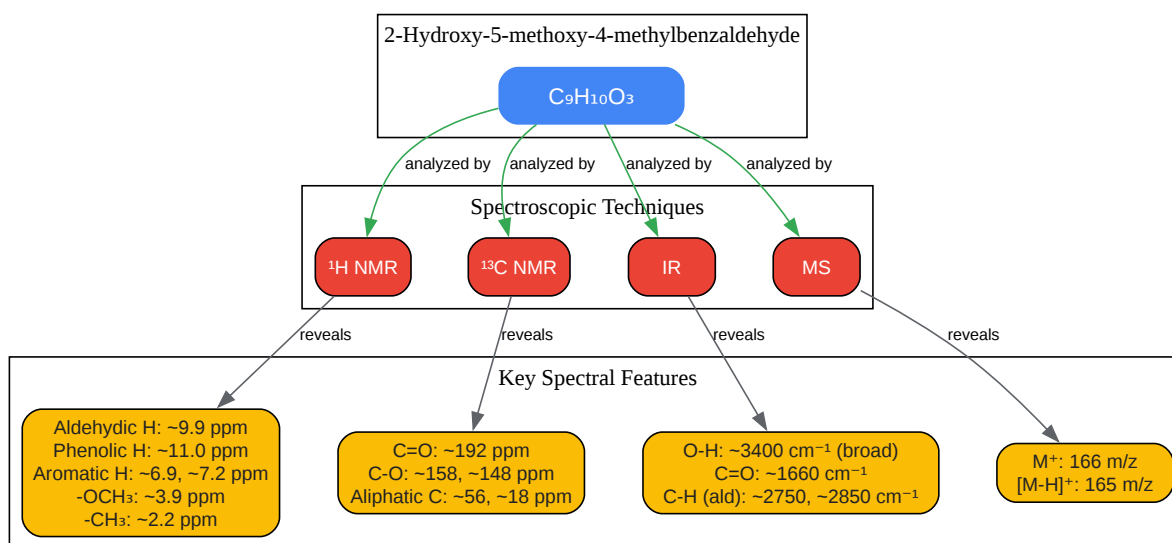
## Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their  $m/z$  ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.

## Visualization of Key Structural and Spectroscopic Relationships



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Caption: Workflow of Spectroscopic Analysis.

## Conclusion

This technical guide provides a detailed predictive analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **2-hydroxy-5-methoxy-4-methylbenzaldehyde**. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been established. These data and protocols serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this compound.

## References

- Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide - Benchchem.
- Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences.
- **2-hydroxy-5-methoxy-4-methylbenzaldehyde** (C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>) - PubChemLite.
- 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 23424283 - PubChem.

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## Sources

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